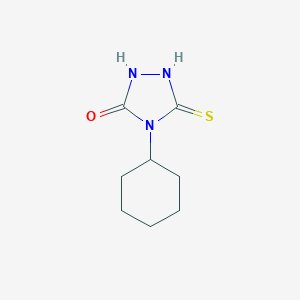

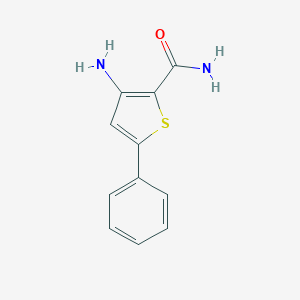

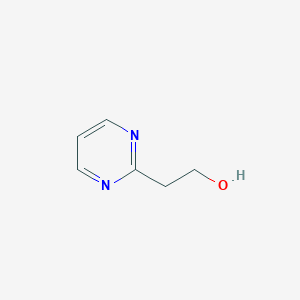

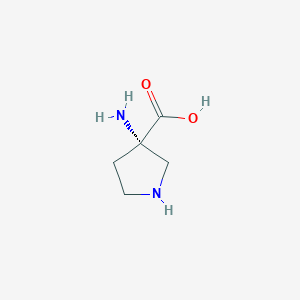

2-(Pyrimidin-2-yl)ethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)ethanol derivatives involves various chemical pathways, including the protection of carboxylic acids and the synthesis of pyrimidinylamino ethanol derivatives. Elladiou and Patrickios (2012) discussed 2-(Pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, showcasing its utility in polymer chemistry (Elladiou & Patrickios, 2012). Additionally, Kumar et al. (2014) identified 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols as competitive inhibitors, demonstrating a pharmacological application (Keith et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yl)ethanol and its derivatives has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. Mardani et al. (2019) provided insights into the complexation of related compounds with metals and highlighted the importance of molecular docking studies to understand the interactions at a molecular level (Mardani et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-(Pyrimidin-2-yl)ethanol involves its participation in various chemical reactions, including condensation and polymerization. Kuhn et al. (2015) demonstrated the use of ultrasound-promoted synthesis to create pyrimidine derivatives, emphasizing the role of 2-(Pyrimidin-2-yl)ethanol in facilitating environmentally friendly reactions (Kuhn et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Pyrimidin-2-yl)ethanol, including its solubility, boiling point, and melting point, are crucial for its application in chemical syntheses and pharmaceutical formulations. Rani et al. (2012) explored the synthesis and spectral characterization of new derivatives, evaluating their antioxidant properties and contributing to the understanding of its physical attributes (Rani et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(Pyrimidin-2-yl)ethanol, such as reactivity towards different reagents and stability under various conditions, have been explored in the context of its potential applications. Dai et al. (2017) investigated Ru(II) complexes bearing pyridine ligands, highlighting the catalytic properties relevant to the synthesis of carboxylic acids from primary alcohols (Dai et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Agent : A derivative of 2-(Pyrimidin-2-yl)ethanol, specifically 2-[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol, has shown potential as a selective and potent anticancer agent targeting CDK9/cyclin T1 kinase (Hussain & Verma, 2019).

Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol serves as a suitable protecting group for methacrylic acid, enabling selective removal after polymerization and facilitating the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).

Photoassociation in Ethanol Solutions : Concentrated ethanol solutions of 2'-amino-pyrimidine exhibit red-shifted emission, suggesting the formation of excimers that involve more than two base molecules in photoassociation products (Ferrara, Lenci, & Neubacher, 1974).

ROS1 Kinase Inhibition : New pyrimidine-4-yl-ethanol derivatives have been identified with promising ROS1 kinase inhibitory activity in the micromolar range, offering potential for further development in this field (Abdelazem & Lee, 2015).

Aldosterone Synthase Inhibition : A novel compound in this category has shown potential as a potent aldosterone synthase inhibitor, affecting both human and rodent CYP11B2 in the nano-molar range (Meguro et al., 2017).

Anticancer Activity in Multicomponent Synthesis : A green, non-toxic, and non-carcinogenic method for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives has been presented, which show significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).

Mizoroki–Heck Reaction : A versatile method for the synthesis of C2-alkenyl pyrimidine derivatives with high regioselectivity has been demonstrated using pyrimidin-2-yl tosylates and various olefins (Gong, Quan, & Wang, 2016).

Antioxidant Activity : Novel bis(2(pyrimidin2yl)ethoxy)alkanes show promising antioxidant activity, with the potency primarily influenced by the alkyl fragment attached to 2(pyrimidin2yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Zukünftige Richtungen

The future directions of 2-(Pyrimidin-2-yl)ethanol research could involve further exploration of its biological activities. For instance, a study has shown that certain pyrimidine derivatives have better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that 2-(Pyrimidin-2-yl)ethanol and similar compounds could be developed into novel anti-fibrotic drugs .

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yl)ethanol | |

CAS RN |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)